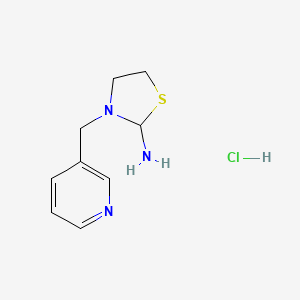
3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazolidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and biological activities .
Uniqueness
3-(Pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride is unique due to its combination of a pyridine ring and a thiazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClN3S |
|---|---|
Molecular Weight |
231.75 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)-1,3-thiazolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c10-9-12(4-5-13-9)7-8-2-1-3-11-6-8;/h1-3,6,9H,4-5,7,10H2;1H |
InChI Key |
CDJRVLVPIXABNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1CC2=CN=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




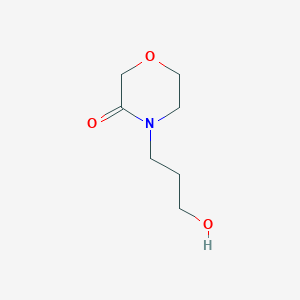

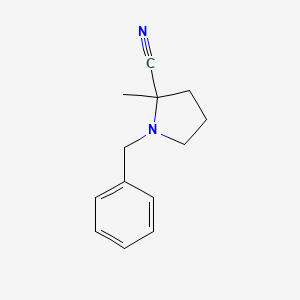
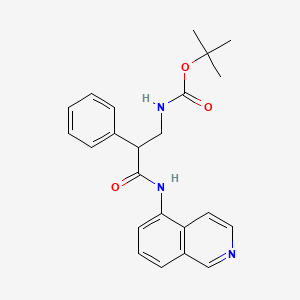

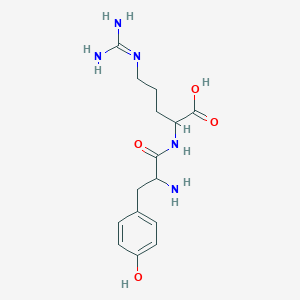
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
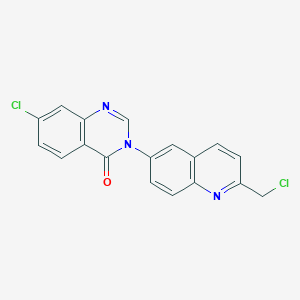


![3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
![Ethyl 4-[(2-nitropyridin-3-yl)amino]benzoate](/img/structure/B13874046.png)
